molecular formula C21H20ClN3O4S B2546509 1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 823829-71-6

1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2546509
CAS No.: 823829-71-6
M. Wt: 445.92
InChI Key: DMTXXPPHOXRRFD-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and an oxazole ring, all linked to a piperidine carboxamide moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a nucleophilic substitution reaction, often using 2-chlorophenylboronic acid and a palladium catalyst.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety, which can be achieved through an amidation reaction using piperidine and a suitable carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may act as an inhibitor of a key enzyme involved in a metabolic pathway, leading to a decrease in the production of a particular metabolite.

Comparison with Similar Compounds

1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: This compound has a fluorine atom instead of a chlorine atom, which may affect its reactivity and binding affinity.

    1-[4-(Benzenesulfonyl)-2-(2-bromophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: The presence of a bromine atom can influence the compound’s chemical properties and its interactions with biological targets.

    1-[4-(Benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: The methyl group may alter the compound’s steric and electronic properties, impacting its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTXXPPHOXRRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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